N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-[(3-methoxyphenyl)methyl]ethanediamide
CAS No.: 877634-28-1
Cat. No.: VC5052980
Molecular Formula: C27H32N4O5
Molecular Weight: 492.576
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877634-28-1 |
|---|---|
| Molecular Formula | C27H32N4O5 |
| Molecular Weight | 492.576 |
| IUPAC Name | N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(3-methoxyphenyl)methyl]oxamide |
| Standard InChI | InChI=1S/C27H32N4O5/c1-34-22-10-8-21(9-11-22)30-12-14-31(15-13-30)24(25-7-4-16-36-25)19-29-27(33)26(32)28-18-20-5-3-6-23(17-20)35-2/h3-11,16-17,24H,12-15,18-19H2,1-2H3,(H,28,32)(H,29,33) |
| Standard InChI Key | OXMYSZZRCSIFOL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(CNC(=O)C(=O)NCC3=CC(=CC=C3)OC)C4=CC=CO4 |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Identifiers
The compound’s IUPAC name is N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-[(3-methoxyphenyl)methyl]oxamide . Key identifiers include:
The SMILES string reveals a central ethanediamide bridge linking two substituents: a furan-2-yl–piperazine group and a 3-methoxybenzyl group. The piperazine ring is para-substituted with a 4-methoxyphenyl group, while the benzyl group is meta-substituted with a methoxy moiety.
Structural Features
The compound’s structure comprises three distinct regions (Table 1):
The furan ring contributes to π-π stacking interactions, while the piperazine moiety, a common pharmacophore, suggests potential central nervous system (CNS) activity . The methoxy groups influence electronic effects and solubility, with logP values (computed for analogs) ranging from 1.9 to 3.1 .
Physicochemical Properties
Molecular Weight and Formula
With a molecular weight of 492.6 g/mol , the compound falls within the range typical for CNS-active drugs. The formula indicates a balanced distribution of heteroatoms, contributing to moderate polarity.
Partition Coefficients and Solubility
While experimental logP data for this specific compound is unavailable, analogs with similar substituents exhibit logP values of 1.941 and 3.1 , suggesting moderate lipophilicity. The polar surface area (PSA) of related compounds ranges from 36.64 Ų to 74.3 Ų , indicating variable membrane permeability.
Hydrogen-Bonding Capacity
The ethanediamide bridge provides two hydrogen bond donors and five acceptors , facilitating interactions with biological targets. The methoxy groups further contribute to hydrogen-bond acceptor capacity, enhancing solubility in aqueous media.
Structural Analogs and Comparative Analysis
Piperazine-Based Derivatives
Comparative analysis with structurally related compounds highlights the impact of substituent variation (Table 2):
The replacement of the 3-methoxybenzyl group with a smaller 2-methoxyethyl group reduces molecular weight by 62.1 g/mol , likely altering target affinity. Similarly, substituting the ethanediamide bridge with a methanone group decreases hydrogen-bonding potential .
Thiophene-Containing Analog
A thiophene-bearing analog (C25H30N4O4S, MW 482.6 g/mol ) replaces the furan with a thiophene ring, introducing sulfur-based hydrophobicity. This modification increases logP to 3.1 , suggesting enhanced membrane permeability compared to the oxygen-rich furan derivative.
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